molecular formula C25H21FN4O2 B11478521 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11478521
M. Wt: 428.5 g/mol
InChI Key: ZXNUVAGMFKFYEO-UHFFFAOYSA-N
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Description

4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a phenylamino group, and a pyrazolopyridinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorobenzylamine with a suitable phenylboronic acid derivative under palladium-catalyzed cross-coupling conditions. This is followed by cyclization and functional group modifications to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthesis techniques, and structure-activity relationships.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving its molecular targets.

    Medicine: The compound may have therapeutic potential, serving as a lead compound for drug development targeting specific diseases or conditions.

    Industry: Its properties could be harnessed for the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets and altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluorobenzyloxy)phenylboronic acid
  • 4-fluorobenzylamine
  • 4-(4-fluorobenzyloxy)phenylboronic acid

Uniqueness

Compared to similar compounds, 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to its complex structure and the presence of multiple functional groups.

Properties

Molecular Formula

C25H21FN4O2

Molecular Weight

428.5 g/mol

IUPAC Name

3-anilino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C25H21FN4O2/c26-21-9-5-4-6-17(21)15-32-19-12-10-16(11-13-19)20-14-22(31)28-25-23(20)24(29-30-25)27-18-7-2-1-3-8-18/h1-13,20H,14-15H2,(H3,27,28,29,30,31)

InChI Key

ZXNUVAGMFKFYEO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NN=C2NC1=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5F

Origin of Product

United States

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